Compound Description: AZD6703 is a potent and selective p38α MAP kinase inhibitor. It exhibits oral bioavailability and has been investigated as a potential treatment for inflammatory diseases [].
Relevance: While sharing the N-cyclopropyl benzamide core with the target compound, AZD6703 possesses a more complex substitution pattern. The key difference lies in the presence of a quinazolinone moiety linked to the benzamide ring through a methylene bridge. This quinazolinone ring is further substituted with a 4-methylpiperazine group, contributing to the compound's distinct biological activity compared to the simpler target compound [].
Compound Description: This compound demonstrates microtubule-destabilizing activity and inhibits the growth of human cancer cell lines in vitro [].
Relevance: This compound shares a close structural resemblance to N-Cyclopropyl-4-[(cyclopropylamino)methyl]benzamide, particularly in the N-cyclopropyl benzamide core. A key difference is the substitution at the benzamide's para position. Instead of a cyclopropylaminomethyl group, this analogue features a sulfonamide group linked to a 3,4-dihydroquinoline ring. This difference highlights the impact of modifications to the para substituent on the compound's biological activity [].
Compound Description: AP01 is a potent mixed μ-/κ-opioid receptor ligand that exhibits antinociceptive effects in rats [].
Relevance: While both compounds possess a benzamide core, AP01 exhibits significant structural differences. Instead of the N-cyclopropyl group, it features a more complex substituent on the amide nitrogen. This substituent comprises a 4-phenylcyclohexyl ring connected via a methylene bridge. The cyclohexyl ring is further substituted with a dimethylamino group at position 1 and chlorine atoms at positions 3 and 4 of the benzamide ring. These structural variations result in AP01's distinct opioid receptor binding profile and pharmacological actions compared to the target compound [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.